molecular formula C5H11NS B1330844 Tetrahydro-2H-thiopyran-4-amine CAS No. 21926-00-1

Tetrahydro-2H-thiopyran-4-amine

Cat. No. B1330844
CAS RN: 21926-00-1
M. Wt: 117.22 g/mol
InChI Key: RPIXOLUIHUFDOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiopyran derivatives is a topic of significant interest. For instance, the solution-phase parallel synthesis of compounds containing a tetrahydro(hetero)areno[c]pyridine core, which is structurally related to tetrahydro-2H-thiopyran-4-amine, has been achieved with high yields and purities . Another study describes the synthesis of 2(2-tetrahydropyranylthio) methyl cyclopropyl amines, which, while not the same, share some synthetic pathways that could be relevant for the synthesis of Tetrahydro-2H-thiopyran-4-amine . Additionally, the synthesis of 2,5-dimethyltetrahydro-1-thiopyran-4-amine through the reduction of oximes and the action of metallic sodium in alcoholic ammonia solution has been reported, providing a direct method for synthesizing amines in the thiopyran series .

Molecular Structure Analysis

The molecular structure of thiopyran derivatives has been elucidated using various spectroscopic techniques. For example, the structures of synthesized cyclopropyl amines were confirmed through IR, NMR, and elemental analysis . The preferred conformations of dihydrothiopyrans, which are closely related to tetrahydro-2H-thiopyran-4-amine, have been determined by X-ray crystallography and compared with molecular modeling results .

Chemical Reactions Analysis

Thiopyran derivatives participate in a variety of chemical reactions. The domino reaction of acyclic α,α-dialkenoylketene S,S-acetals and diamines has been used to synthesize tetracyclic thieno[2,3-b]thiopyran-fused compounds, demonstrating the reactivity of thiopyran derivatives in complex chemical transformations . Furthermore, the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water has been employed to synthesize new tetrahydroquinoline derivatives, which could be analogous to reactions involving tetrahydro-2H-thiopyran-4-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiopyran derivatives are influenced by their molecular structure. The electroreduction of tetraactivated 4H-thiopyrans, for example, leads to diastereoisomers of dihydrothiopyrans, with the relative percentages of these isomers depending on the experimental conditions . The synthesis of novel 3-substituted thiopyran-4-ones has been reported, which could provide insights into the reactivity and physical properties of the thiopyran ring when substituted at different positions .

Safety And Hazards

Tetrahydro-2H-thiopyran-4-amine is irritating and should avoid direct contact with skin and eyes . It should be kept away from open flames and high temperatures . This compound may be harmful to the environment, and its disposal should comply with local environmental regulations .

properties

IUPAC Name

thian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c6-5-1-3-7-4-2-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIXOLUIHUFDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329246
Record name Tetrahydrothiopyran-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-4-amine

CAS RN

21926-00-1
Record name Tetrahydrothiopyran-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrothiopyran-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Mizojiri, K Takami, T Ito, H Maeda… - … Process Research & …, 2017 - ACS Publications
… To a stirred suspension of tetrahydro-2H-thiopyran-4-amine hydrochloride (1) (100 g, 650 mmol) and Et 3 N (227 mL, 1.63 mol) in THF (500 mL) was added 2-nitrobenzenesulfonyl …
Number of citations: 5 pubs.acs.org
MC Rosko, EM Espinoza, S Arteta, S Kromer… - Inorganic …, 2023 - ACS Publications
… 2,4,6-Triphenylpyrylium tetrafluoroborate (4.22 g, 10.7 mmol, 1.0 equiv), tetrahydro-2H-thiopyran-4-amine (1.50 g, 12.8 mmol, 1.2 equiv), and ethanol (12.5 mL) were added to a 75 mL …
Number of citations: 8 pubs.acs.org
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2009 - Elsevier
… The introduction of tetrahydro-2H-pyran-4-amine (8f) and tetrahydro-2H-thiopyran-4-amine 1,1-dioxide (8g) resulted in a complete loss of potency. These results clearly showed that the …
Number of citations: 46 www.sciencedirect.com
J Hamon, F Espaze, J Vignon, JM Kamenka - European journal of …, 1999 - Elsevier
… g, 42 mmol, 2 eq.) and 1,5-dibromopentane (3.6 mL, 26.2 mmol, 1.25 eq.) was added in a nitrogen atmosphere to cis- and trans3-methyl-4-(2-thienyl)tetrahydro-2H-thiopyran-4-amine (…
Number of citations: 12 www.sciencedirect.com
N Copper-Catalyzed, S Alkylations - core.ac.uk
All manipulations of air-sensitive materials were carried out in oven-dried glassware under an N2 atmosphere using standard Schlenk or glovebox techniques. 3-Phenylpropylamine (…
Number of citations: 2 core.ac.uk
JA Sirvent, U Lücking - ChemMedChem, 2017 - Wiley Online Library
… The synthesis of analogue 15 involved initial preparation of the sulfoximine building block 12, starting from tetrahydro-2H-thiopyran-4-amine (Scheme 3), via the same sequence of …
CD Matier - 2019 - search.proquest.com
First-row transition-metals such as nickel and copper have revolutionized crosscoupling chemistry. Their propensity to form radical intermediates from alkyl electrophiles has greatly …
Number of citations: 2 search.proquest.com

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